2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone

Description

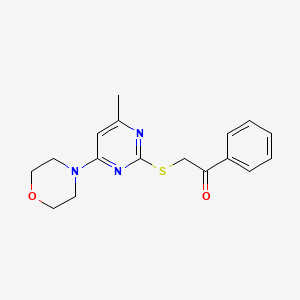

2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone is a sulfur-containing pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 4 and a morpholine group at position 4. The thioether linkage connects the pyrimidine core to a phenylethanone moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase inhibition, antiproliferative activity, or antimicrobial effects .

Properties

IUPAC Name |

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-11-16(20-7-9-22-10-8-20)19-17(18-13)23-12-15(21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGPJEMUAPLVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-methyl-2-thiouracil and morpholine, under acidic or basic conditions.

Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable phenyl ethanone derivative in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone would depend on its specific application. For instance, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s pyrimidine-thio-phenylethanone framework distinguishes it from analogs with triazole, oxazole, or indole cores. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Functional Group Impact

- Pyrimidine vs. Triazole/Oxazole Cores : The pyrimidine core in the target compound offers a planar, electron-rich system suitable for π-π stacking in enzyme binding pockets, whereas triazole and oxazole analogs exhibit varied electronic profiles. For example, triazole derivatives (e.g., compound 7a) show potent antiproliferative activity due to their ability to disrupt tubulin polymerization .

- Chloro or bromo substituents in analogs (e.g., compound 12, 17) improve lipophilicity and membrane permeability, correlating with antileishmanial activity . Methoxy groups (e.g., compound 12) contribute to electron-donating effects, stabilizing charge-transfer interactions .

Crystallographic and Spectroscopic Data

- X-ray diffraction studies of analogs like compound 12 reveal planar geometries with Cl and OCH₃ substituents influencing crystal packing via halogen bonds and van der Waals interactions .

Biological Activity

2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This compound features a unique structure that combines a morpholinopyrimidine moiety with a thioether linkage, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 341.41 g/mol. The presence of the morpholinopyrimidine and thioether groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂S |

| Molecular Weight | 341.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | 923146-08-1 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These interactions are facilitated through hydrophobic interactions and hydrogen bonding with amino acid residues in the active sites of these enzymes.

Anti-inflammatory Properties

Research indicates that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) and decrease the expression of inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

Additionally, compounds within this class have been evaluated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The specific mechanisms remain under investigation, but molecular docking studies indicate strong binding affinities to cancer-related targets.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study evaluated the effects of morpholinopyrimidine derivatives on RAW 264.7 macrophages. The results demonstrated that these compounds significantly inhibited LPS-induced NO production and downregulated iNOS and COX-2 expression at non-cytotoxic concentrations .

- Anticancer Evaluation : Another research effort focused on the potential anticancer effects of related compounds, showing promising results in inhibiting cancer cell growth in vitro. The study highlighted the need for further exploration into the specific pathways affected by these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.